molecular formula C8H7ClN4 B1604432 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine CAS No. 941294-32-2

4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine

Cat. No. B1604432
CAS RN: 941294-32-2
M. Wt: 194.62 g/mol
InChI Key: NTJLKUOVJHBYPT-UHFFFAOYSA-N
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Description

“4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many functional molecules .


Synthesis Analysis

Imidazole compounds can be synthesized through various methods. For instance, one method involves the cyclization of amido-nitriles, which can form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .


Molecular Structure Analysis

The molecular structure of “4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine” includes an imidazole ring, a pyrimidine ring, and a methyl group. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .


Chemical Reactions Analysis

Imidazole compounds can participate in a variety of chemical reactions due to their amphoteric nature, meaning they can exhibit both acidic and basic properties . The presence of a positive charge on either of the two nitrogen atoms allows it to show two equivalent tautomeric forms .

Scientific Research Applications

Medicinal Chemistry

4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine: is a compound of interest in medicinal chemistry due to its imidazole ring, a core structure found in many therapeutic agents . Imidazole derivatives are known for a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. This compound could serve as a precursor in synthesizing novel drugs with improved efficacy against resistant strains of various pathogens.

Agriculture

In the agricultural sector, imidazole-containing compounds like 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine may be used to develop new pesticides or fungicides . Their ability to inhibit the growth of harmful microorganisms can protect crops and increase yields, making them valuable for enhancing food security.

Industrial Applications

The imidazole moiety is a part of various industrial chemicals, including dyestuffs, sanitizers, and corrosion inhibitors . The compound could be utilized in the synthesis of such chemicals, contributing to the manufacturing of products with better performance characteristics.

Environmental Science

Environmental applications of imidazole derivatives may include their use as intermediates in creating compounds that can help in bioremediation processes or as sensors for environmental pollutants . Their chemical properties allow them to interact with various substances, potentially aiding in the detection and breakdown of environmental contaminants.

Biochemistry

In biochemistry, 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine could be used in the study of enzyme inhibition or as a building block for compounds that interact with biological macromolecules . This can lead to a better understanding of biological processes and the development of biochemical tools.

Material Science

Material science might benefit from the incorporation of imidazole derivatives into polymers or coatings to enhance material properties such as thermal stability or flame retardancy . The compound’s structural features could be exploited to improve the durability and functionality of materials used in various industries.

Future Directions

Imidazole compounds have a broad range of applications and are used in a variety of fields, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

properties

IUPAC Name

4-chloro-6-(4-methylimidazol-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c1-6-3-13(5-12-6)8-2-7(9)10-4-11-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJLKUOVJHBYPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649988
Record name 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine

CAS RN

941294-32-2
Record name 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941294-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4,6-dichloropyrimidine (11.92 g, 80 mmol), 4-methyl-1H-imidazole (6.57 g, 80 mmol), and cesium carbonate (26.1 g, 80 mmol) was stirred in DMF (50 mL) at room temperature for 18 h. The reaction was diluted into 200 mL water and extracted three times with 200 mL EtOAc. The combined organic layers were concentrated and purified by flash chromatography on a 300 g silica gel cartridge with 25 to 75% ethyl acetate in hexane to yield a mixture of the two regioisomeric products. The pooled fractions were concentrated to about 200 mL volume and cooled to yield 4-chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine (5.70 g, 37% yield). The positive identification of the 4-methylimidazole regioisomer was accomplished by its NMR NOE properties. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 8.80 (1H, d, J=0.50 Hz), 8.36 (1H, d, J=1.26 Hz), 7.29-7.31 (1H, m), 7.25 (1H, d, J=1.01 Hz), 2.27 (3H, d, J=1.01 Hz). LCMS: RT=0.50 min, MH+=195.1.
Quantity
11.92 g
Type
reactant
Reaction Step One
Quantity
6.57 g
Type
reactant
Reaction Step One
Quantity
26.1 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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